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molecular formula C11H9NO2 B1619264 1,4-Methanonaphthalene, 1,4-dihydro-5-nitro- CAS No. 58673-43-1

1,4-Methanonaphthalene, 1,4-dihydro-5-nitro-

Cat. No. B1619264
M. Wt: 187.19 g/mol
InChI Key: WDACAIAYIWOBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450499B2

Procedure details

In a three necked flask equipped with thermometer, dropping funnel and cooler with a bubbler, tertio-butyl nitrite (5.77 ml, 1.77 eq, 48.6 mmol) is dissolved in dichloromethane (30 ml) and heated to reflux while a solution of cold 2-amino-6-nitro-benzoic acid (5 g, 1 eq, 27.5 mmol) and cyclopentadiene (40.7 ml, 18 eq, 0.49 mol) in acetone (20 ml) is added dropwise. Care should be taken regarding gas evolution. After refluxing for 18 hours, the reaction is cooled down to ambient temperature before being filtrated through a silica pad and evaporated. The crude mixture is purified by chromatography column (silica gel, elution with a gradient from pure cyclohexane to a mixture of ethyl acetate:cyclohexane 1:12. 3 grams of 5-nitro-1,4-dihydro-1,4-methano-naphthalene are then obtained (58% yield). 1H NMR (CDCl3) 7.7 ppm, 1H, dd, J=0.7 and 8.4 Hz; 7.45 ppm, 1H, dt, J=7.3 and 0.7 Hz; 7.07 ppm, 1H, dd, J=7.3 and 8.4 Hz; 6.9-6.86 ppm, 2H, m; 4.86 ppm, 1H, bs; 4.02 ppm, 1H, bs; 2.38 ppm, 1H, dt, J=7.7 and 1.5 Hz; 2.3 ppm, 1H, dt, J=7.4 and 1.5 Hz.
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(O[CH2:4][CH2:5][CH2:6][CH3:7])=O.N[C:9]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[C:10]=1[C:11](O)=O.C1CC=CC=1>ClCCl.CC(C)=O>[N+:18]([C:14]1[CH:15]=[CH:16][CH:17]=[C:9]2[C:10]=1[CH:11]1[CH2:7][CH:6]2[CH:5]=[CH:4]1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
5.77 mL
Type
reactant
Smiles
N(=O)OCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
40.7 mL
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three necked flask equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
before being filtrated through a silica pad
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by chromatography column (
WASH
Type
WASH
Details
silica gel, elution with a gradient from pure cyclohexane
ADDITION
Type
ADDITION
Details
to a mixture of ethyl acetate:cyclohexane 1:12

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C3C=CC(C2=CC=C1)C3
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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